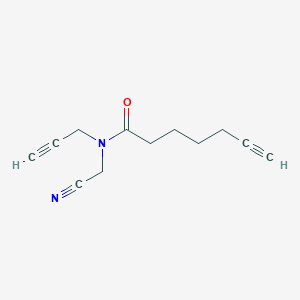![molecular formula C12H11ClN2O3 B6625474 Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate](/img/structure/B6625474.png)
Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate, also known as ML277, is a selective and potent activator of the KATP (ATP-sensitive potassium) channel. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including diabetes, epilepsy, and cardiac arrhythmias.
Wirkmechanismus
Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate acts as an activator of the KATP channel, which is a protein complex that regulates the flow of potassium ions across cell membranes. Activation of this channel leads to the hyperpolarization of the cell membrane, which ultimately results in the inhibition of cellular activity. Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate specifically activates the KATP channel in pancreatic beta cells, leading to an increase in insulin secretion.
Biochemical and Physiological Effects
Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate has been shown to have significant effects on glucose metabolism, with studies demonstrating an increase in insulin secretion and glucose uptake in pancreatic beta cells. Additionally, Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate has been shown to have anti-convulsant effects in animal models of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate is its selectivity for the KATP channel, which minimizes off-target effects. Additionally, Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate has been shown to be highly potent, with studies demonstrating its effectiveness at low concentrations. However, one limitation of Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate is its relatively short half-life, which may limit its usefulness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate. One area of interest is in the development of more potent and selective KATP channel activators. Additionally, there is ongoing research into the potential use of Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate in the treatment of other diseases, such as cardiac arrhythmias and neurodegenerative disorders. Finally, there is interest in further elucidating the mechanism of action of Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate and its effects on cellular signaling pathways.
Synthesemethoden
The synthesis of Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate involves a multi-step process that includes the reaction of 5-chloropyridin-2-amine with furan-2-carboxylic acid, followed by the introduction of a methyl ester group using dimethyl sulfate. The final step involves the reduction of the nitro group to an amine using palladium on charcoal and hydrogen gas.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is in the treatment of diabetes, where Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate has been shown to stimulate insulin secretion from pancreatic beta cells. Additionally, Methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate has been investigated for its potential use in the treatment of epilepsy, where it has been shown to reduce seizure activity in animal models.
Eigenschaften
IUPAC Name |
methyl 3-[[(5-chloropyridin-2-yl)amino]methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-17-12(16)11-8(4-5-18-11)6-14-10-3-2-9(13)7-15-10/h2-5,7H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXWJKLLQBWRFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CO1)CNC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B6625396.png)
![N-tert-butyl-3-chloro-2-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B6625411.png)
![[4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B6625417.png)
![[4-Fluoro-4-(3-methoxyphenyl)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B6625422.png)
![N-(3-chlorophenyl)-2-[methyl-(4-oxopyrido[1,2-a]pyrimidin-2-yl)amino]acetamide](/img/structure/B6625436.png)
![[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-pyridin-3-ylmethanone](/img/structure/B6625443.png)
![Cyclobutyl-[4-(4-methylpyridin-3-yl)piperazin-1-yl]methanone](/img/structure/B6625449.png)
![N-(3-chlorophenyl)-2-[[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-methylamino]acetamide](/img/structure/B6625457.png)
![[1-[5-[(4-Bromopyrazol-1-yl)methyl]-1,3-thiazol-2-yl]azetidin-3-yl]methanol](/img/structure/B6625481.png)
![[3-[[2-(4-Ethylpiperazin-1-yl)phenyl]methylamino]phenyl]methanol](/img/structure/B6625485.png)
![1-[4-(3-Bromophenyl)piperidin-1-yl]-2-(triazol-1-yl)ethanone](/img/structure/B6625493.png)

![[4-(3-Bromophenyl)piperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B6625502.png)
![4-[1-(3,6-Dimethylpyrazin-2-yl)piperidin-4-yl]oxybenzonitrile](/img/structure/B6625519.png)